2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide
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Overview
Description
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide is an organic compound with a complex structure that includes a chloro group, a cyclohexylmethyl group, and a hydroxy-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-hydroxy-3-methylbenzaldehyde with cyclohexylmethylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently reacted with chloroacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield 4-hydroxy-3-methylbenzaldehyde, while substitution of the chloro group can produce various substituted acetamides.
Scientific Research Applications
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide exerts its effects depends on its interaction with molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The specific pathways involved can vary based on the biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxyphenyl)acetamide
- 2-Chloro-N-(cyclohexylmethyl)-N-(3-methylphenyl)acetamide
- 2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-ethylphenyl)acetamide
Uniqueness
2-Chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide is unique due to the presence of both a hydroxy group and a methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
Properties
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(4-hydroxy-3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO2/c1-12-9-14(7-8-15(12)19)18(16(20)10-17)11-13-5-3-2-4-6-13/h7-9,13,19H,2-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUMIAKVBZJZDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N(CC2CCCCC2)C(=O)CCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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